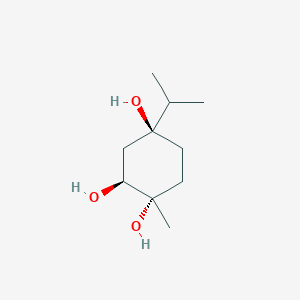

(1S,2S,4S)-4-Isopropyl-1-methylcyclohexane-1,2,4-triol

Vue d'ensemble

Description

“(1S,2S,4S)-1,2,4-Trimethylcyclohexane” is a chemical compound with the molecular formula C9H18 . It has an average mass of 126.239 Da and a monoisotopic mass of 126.140854 Da .

Synthesis Analysis

The stereoselective total synthesis of a similar compound, “(1S,2S,4S)-β-elemene”, has been reported. The synthesis used ®-carvone as a chiral pool starting material. The isopropenyl moiety was achieved in a highly stereoselective manner through 1,4-Michael conjugate addition .Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 9 non-H bonds and 1 six-membered ring .Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H18, an average mass of 126.239 Da, and a monoisotopic mass of 126.140854 Da .Applications De Recherche Scientifique

Green Biosynthesis

“Mullilam diol” is used in the green biosynthesis of diols . The traditional chemical synthesis of diols consumes numerous non-renewable energy resources and leads to environmental pollution. Green biosynthesis has emerged as an alternative method to produce diols .

Self-Healing Fluorescent Polyurethane Elastomers

“Mullilam diol” is used in the synthesis of self-healing fluorescent polyurethane elastomers . The self-healing rate of polyurethane elastomers, with aromatic disulfide diols introduced as hard segments, was approximately 61.50% at 20 °C .

Antimicrobial Activity

“Mullilam diol” is used in the synthesis of a complex that was examined for antimicrobial activity . The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

Chemotherapeutic Drug

“Mullilam diol” is used in the synthesis of Paclitaxel, a chemotherapeutic drug that acts through stabilizing microtubule assembly and arresting cell cycle progression . This drug is used to treat certain types of cancer such as ovarian cancer, breast cancer, lung cancer, and pancreatic cancer among others .

Metabolic Engineering

“Mullilam diol” is used in metabolic engineering and regulation of diol biosynthesis from renewable biomass in Escherichia coli . This involves the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network .

Polarity Phenomenon

“Mullilam diol” is used in the study of a new phenomenon of various polarity . The substance with the same molecular structure occurs in two forms with different polarity .

Ion-Pair Reaction

“Mullilam diol” is used in the synthesis of a complex through an ion-pair reaction . This reaction is carried out at room temperature and is a part of green chemistry .

Cell Biology Tool

“Mullilam diol” is used as a tool in cell biology to study mitotic checkpoint arrest conditions and downstream signaling cascades .

Propriétés

IUPAC Name |

(1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKROZYQLIWCOBD-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(C(C1)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(CC[C@]([C@H](C1)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the herbicidal activity of p-menthane-1,2,4-triol?

A1: Research indicates that p-menthane-1,2,4-triol exhibits herbicidal activity against various plant species, including L. multiflorum [] and barnyard grass (Echinochloa crusgalli) []. Specifically, it inhibits seed germination, root growth, and shoot elongation. This activity is observed in both pre-emergence and post-emergence applications, with pre-emergence application demonstrating greater efficacy [, ].

Q2: What is the mechanism of action of p-menthane-1,2,4-triol as a herbicide?

A2: While the exact mechanism of action remains unclear, studies suggest that p-menthane-1,2,4-triol likely disrupts essential plant physiological processes at the cellular level, ultimately inhibiting growth and development [, ]. Further research is needed to elucidate the precise molecular targets and downstream effects.

Q3: Can you describe the structural characteristics of p-menthane-1,2,4-triol?

A3: p-Menthane-1,2,4-triol, also known as Mullilam diol or (1S,2S,4S)-4-Isopropyl-1-methylcyclohexane-1,2,4-triol, possesses a characteristic p-menthane skeleton. It is a cyclic terpene alcohol with three hydroxyl groups at positions 1, 2, and 4. Its structure has been confirmed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR [, ].

Q4: How is p-menthane-1,2,4-triol synthesized?

A4: A common synthetic route involves the oxidation of 4-terpineol using hydrogen peroxide (H2O2) in the presence of a quaternary ammonium peroxotungstophosphate catalyst []. This method allows for high conversion rates and yields of p-menthane-1,2,4-triol with good purity [].

Q5: Where has p-menthane-1,2,4-triol been found in nature?

A5: p-Menthane-1,2,4-triol has been isolated from various natural sources, including the oil of Zanthoxylum rhetsa [] and the rhizomes of Curcuma singularis [, ]. It has also been identified in the aerial parts of Daucus carota subsp. hispidus []. This suggests a potential role for this compound in the chemical ecology of these plant species.

Q6: Are there any known stereoisomers of p-menthane-1,2,4-triol and their significance?

A6: Yes, different stereoisomers of p-menthane-1,2,4-triol exist. Research highlights the stereoselective synthesis of some of these stereoisomers via the trans-dihydroxylation of terpinen-4-ol []. The biological activity and potential applications of these stereoisomers may differ, warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[5-Amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1151586.png)

![2-Amino-5-[[1-(carboxymethylamino)-1-oxo-3-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylsulfanyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1151590.png)

![4-oxo-4-[(4R)-4-[(3R,5R,7R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentoxy]butanoic acid](/img/structure/B1151594.png)